molecular formula C9H9ClN2O B8125304 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile

Cat. No.: B8125304
M. Wt: 196.63 g/mol
InChI Key: MJTQUWPOTWKLFD-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, isopropoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable pyridine derivative with an isopropoxy group, followed by the introduction of a chlorine atom and a nitrile group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodopyridine: Another halogenated pyridine derivative with similar reactivity.

    5-Chloro-2-methoxypyridine: A compound with a methoxy group instead of an isopropoxy group.

    6-Chloro-2-pyridinecarbonitrile: Lacks the isopropoxy group but shares the nitrile and chlorine substituents.

Uniqueness

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopropoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

6-chloro-5-propan-2-yloxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(2)13-8-4-3-7(5-11)12-9(8)10/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQUWPOTWKLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6-iodo-3-isopropoxy-pyridine (2.00 g, 6.722 mmol) was dissolved in DMF (15 mL). Zn(CN)2 (592 mg, 5.04 mmol) was added, and the mixture was bubbled with nitrogen gas prior to the addition of Pd(PPh3)4 (600 mg, 0.519 mmol). The reaction system was sealed and heated under microwave irradiation at 100° C. for 30 minutes. The reaction mixture was diluted with EtOAc (75 mL) and washed with saturated aqueous sodium bicarbonate solution (75 mL) followed by brine (75 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain a clear oil which was purified by silica gel column chromatography: 0-30% EtOAc/hexane gradient to provide 6-chloro-5-isopropoxy-pyridine-2-carbonitrile (1.17 g, 88%) as a clear colourless oil that crystallized upon standing. ESI-MS m/z calc. 196.0, found 197.3 (M+1)+; Retention time: 1.46 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.61 (d, J=8.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), 4.67 (dt, J=12.1, 6.1 Hz, 1H), 1.45 (d, J=6.1 Hz, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Zn(CN)2
Quantity
592 mg
Type
catalyst
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four

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